3-(Tert-butoxy)-4-ethylphenol
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Overview
Description
3-(Tert-butoxy)-4-ethylphenol is an organic compound characterized by the presence of a tert-butoxy group and an ethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-4-ethylphenol typically involves the alkylation of 4-ethylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product. The reaction conditions generally include:
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Temperature: Elevated temperatures around 60-80°C.
Solvent: Solvents like toluene or dichloromethane can be used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Strong bases like potassium tert-butoxide or sodium hydride can be used to facilitate substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(Tert-butoxy)-4-ethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(tert-butoxy)-4-ethylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to antioxidant effects. The tert-butoxy group can influence the compound’s reactivity and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butylphenol: Similar structure but lacks the ethyl group.
4-Ethylphenol: Similar structure but lacks the tert-butoxy group.
tert-Butylhydroquinone: Contains a tert-butyl group but has two hydroxyl groups instead of one.
Uniqueness
3-(Tert-butoxy)-4-ethylphenol is unique due to the combination of the tert-butoxy and ethyl groups on the phenol ring.
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-ethyl-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C12H18O2/c1-5-9-6-7-10(13)8-11(9)14-12(2,3)4/h6-8,13H,5H2,1-4H3 |
InChI Key |
IMNMLYBSDSJQKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)OC(C)(C)C |
Origin of Product |
United States |
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